9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Overview
Description
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a methoxy group at the ninth position and a carbonyl group at the second position contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can be achieved through various synthetic routes. One common method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived N-arylated 2-aminophenol as a starting material. The process includes the N-arylation reaction, followed by intramolecular lactonization or acylation to yield the desired product in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted oxazepines.
Scientific Research Applications
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine ring structure but differ in the substitution pattern.
Acridones: These compounds have a similar fused ring system but contain nitrogen atoms in different positions.
7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones: These compounds have an additional fused ring compared to 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-methoxy-1,5-dihydro-4,1-benzoxazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-2-3-7-5-14-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSKBZVEBNLZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724415 | |
Record name | 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-67-2 | |
Record name | 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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